molecular formula C18H24FN5O B12238674 4-Ethyl-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoropyrimidine

4-Ethyl-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoropyrimidine

Cat. No.: B12238674
M. Wt: 345.4 g/mol
InChI Key: CQTFMQNLJPAAFV-UHFFFAOYSA-N
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Description

4-Ethyl-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a pyrimidine ring substituted with ethyl, fluorine, and a piperidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoropyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethyl and fluorine substituents. The final step involves the attachment of the piperidinylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

4-Ethyl-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for specific receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Ethylpyrimidin-2-yl)piperidin-4-one: A related compound with a similar pyrimidine and piperidine structure.

    Thieno[3,2-d]pyrimidine-6-carboxamides: Compounds with a similar pyrimidine core but different substituents.

Uniqueness

4-Ethyl-6-{[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoropyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24FN5O

Molecular Weight

345.4 g/mol

IUPAC Name

4-ethyl-6-[[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-5-fluoropyrimidine

InChI

InChI=1S/C18H24FN5O/c1-3-13-9-20-18(21-10-13)24-7-5-14(6-8-24)11-25-17-16(19)15(4-2)22-12-23-17/h9-10,12,14H,3-8,11H2,1-2H3

InChI Key

CQTFMQNLJPAAFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=NC(=C3F)CC

Origin of Product

United States

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